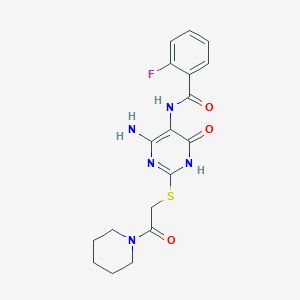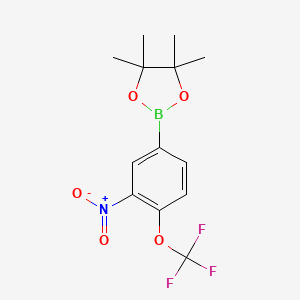
3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester is a chemical compound characterized by the presence of a nitro group (-NO2), a trifluoromethoxy group (-OCHF3), and a boronic acid moiety. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting 3-nitro-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the nitration of 4-(trifluoromethoxy)phenylboronic acid followed by esterification with pinacol.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Iron powder and hydrochloric acid (Fe/HCl).
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines.
Substitution: Various boronic esters and boronic acids.
Scientific Research Applications
3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: It is involved in the design of pharmaceuticals and drug discovery.
Industry: It is utilized in the production of materials with specific properties.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications, such as in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid derivative to facilitate the formation of carbon-carbon bonds.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety reacts with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds.
Biological Probes: The nitro group can interact with biological targets, making it useful in the design of probes for imaging and diagnostic purposes.
Comparison with Similar Compounds
3-Nitro-4-(trifluoromethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of boronic acid.
3-Nitro-4-(trifluoromethoxy)aniline: Similar structure but with an amine group instead of boronic acid.
3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride: Similar structure but with a sulfonyl chloride group instead of boronic acid.
Uniqueness: 3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester is unique due to its boronic acid moiety, which allows for versatile chemical reactions and applications that are not possible with the other similar compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-nitro-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO5/c1-11(2)12(3,4)23-14(22-11)8-5-6-10(21-13(15,16)17)9(7-8)18(19)20/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISMCLGNSYJEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)
![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)
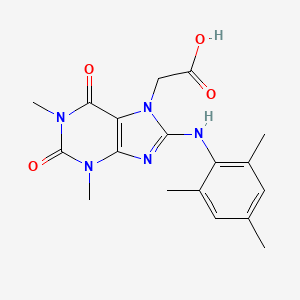
![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)
![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)
![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide](/img/structure/B2452088.png)
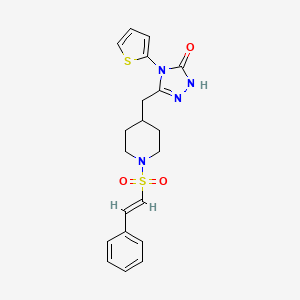

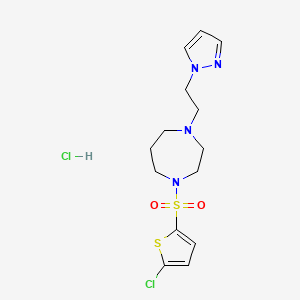
![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)
